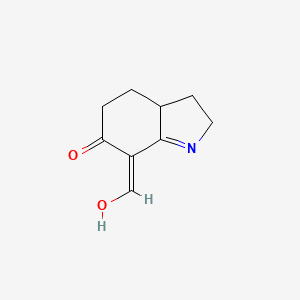
(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hydroxymethylidene group and a tetrahydroindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a tetrahydroindole derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a tetrahydroindole derivative with a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxymethyl tetrahydroindole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicine, this compound and its derivatives may be investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood and behavior.
Uniqueness
(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is unique due to its specific structural features, such as the hydroxymethylidene group and the tetrahydroindole core. These features confer distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one |
InChI |
InChI=1S/C9H11NO2/c11-5-7-8(12)2-1-6-3-4-10-9(6)7/h5-6,11H,1-4H2/b7-5+ |
Clave InChI |
XFUCLLADNJIVTE-FNORWQNLSA-N |
SMILES isomérico |
C1CC(=O)/C(=C\O)/C2=NCCC21 |
SMILES canónico |
C1CC(=O)C(=CO)C2=NCCC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


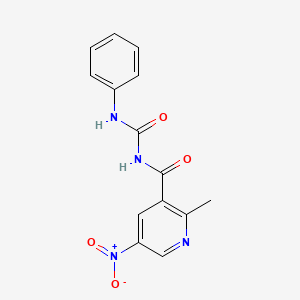
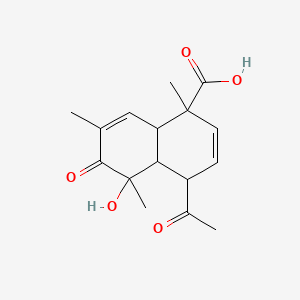

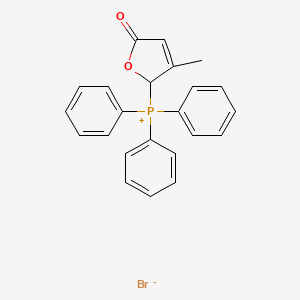

![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)


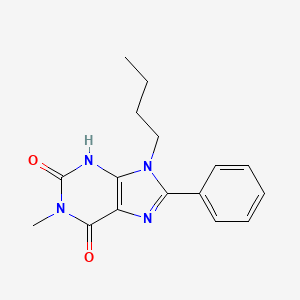

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
